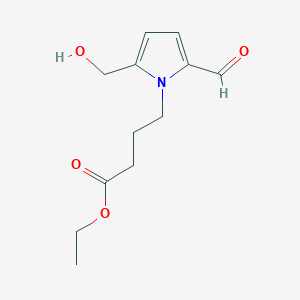
Ethyl 4-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)butanoate is a pyrrole alkaloid derivative. Pyrrole alkaloids are known for their diverse biological activities and are often found in natural products. This compound is particularly interesting due to its unique structure, which includes a formyl group and a hydroxymethyl group attached to the pyrrole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)butanoate can be achieved through several steps. One common method involves the reaction of 2-formyl-5-(hydroxymethyl)-1H-pyrrole with ethyl 4-bromobutanoate under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(2-formyl-5-(carboxymethyl)-1H-pyrrol-1-yl)butanoic acid.
Reduction: Ethyl 4-(2-hydroxymethyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)butanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of ethyl 4-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)butanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxymethyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid: Similar structure but with a carboxylic acid group instead of an ester.
4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanamide: Similar structure but with an amide group instead of an ester.
5-(hydroxymethyl)-1H-pyrrole-2-carboxaldehyde: Lacks the butanoate side chain.
Uniqueness
Ethyl 4-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)butanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both formyl and hydroxymethyl groups on the pyrrole ring, along with the ester functionality, makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H17NO4 |
|---|---|
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
ethyl 4-[2-formyl-5-(hydroxymethyl)pyrrol-1-yl]butanoate |
InChI |
InChI=1S/C12H17NO4/c1-2-17-12(16)4-3-7-13-10(8-14)5-6-11(13)9-15/h5-6,8,15H,2-4,7,9H2,1H3 |
Clé InChI |
UTOWPCHFGIWWJZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCN1C(=CC=C1C=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




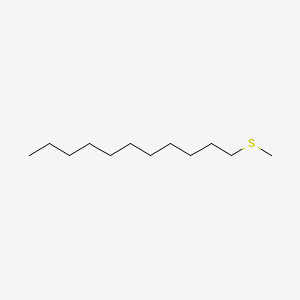
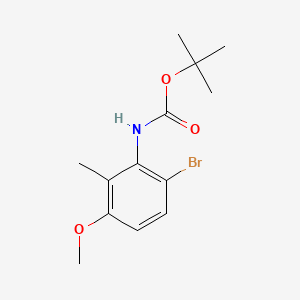
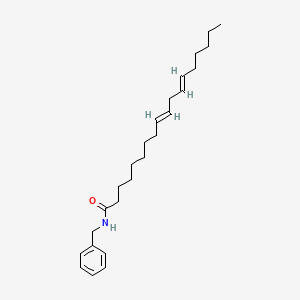

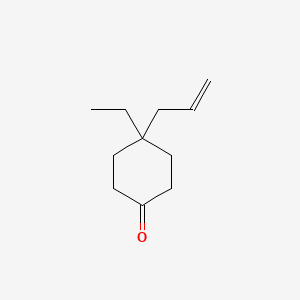
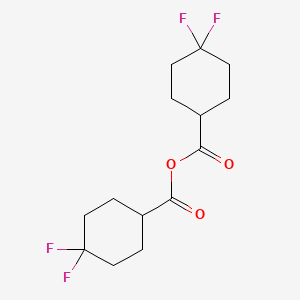
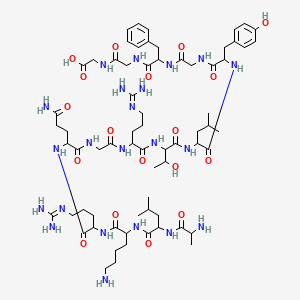
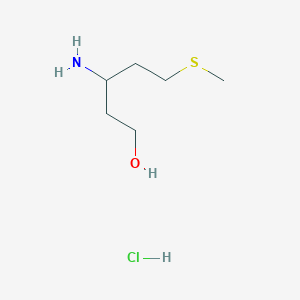
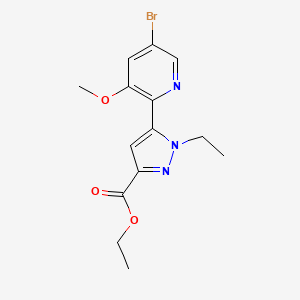
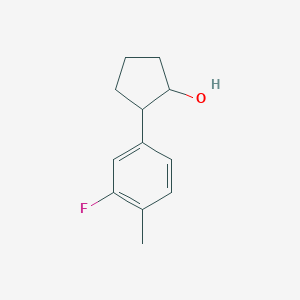
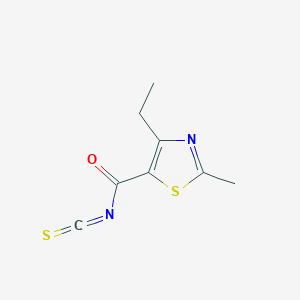
![2-Chloro-6-methyl-4-[(methylsulfanyl)methyl]pyridine](/img/structure/B13902179.png)
